1,2(1H)-Isoquinolinedicarboxylic acid, 6-bromo-3,4-dihydro-, 2-(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable isoquinoline derivative, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and subsequent carboxylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and tert-butyl chloroformate for the Boc protection step.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Carboxylation and Decarboxylation: The carboxylic acid group can participate in carboxylation and decarboxylation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Carboxylation and Decarboxylation: These reactions often require catalysts such as palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted isoquinoline derivatives, while deprotection reactions yield the corresponding free amine.
Scientific Research Applications
6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active isoquinoline derivatives.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the Boc protecting group can influence the compound’s binding affinity and selectivity towards its molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further affecting the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-(tert-butoxycarbonyl)amino)nicotinic acid
- 6-Bromo-2-chloronicotinic acid
- 6-Bromo-2-naphthoic acid
Comparison
Compared to similar compounds, 6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its tetrahydroisoquinoline core structure, which imparts distinct chemical and biological properties. The presence of the Boc protecting group also allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H17BrNO4- |
---|---|
Molecular Weight |
355.20 g/mol |
IUPAC Name |
6-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylate |
InChI |
InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(20)17-7-6-9-8-10(16)4-5-11(9)12(17)13(18)19/h4-5,8,12H,6-7H2,1-3H3,(H,18,19)/p-1 |
InChI Key |
QSMPYYITXKRKLS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)[O-])C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.